molecular formula C14H10N4O3 B5302243 5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole

Cat. No.: B5302243
M. Wt: 282.25 g/mol
InChI Key: JBBKCHZIBLHSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring.

    Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as 1,3-benzodioxole-5-carboxylic acid.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure.

Uniqueness

5-(1,3-Benzodioxol-5-yloxy)-1-phenyltetrazole is unique due to the combination of the benzodioxole and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-2-4-10(5-3-1)18-14(15-16-17-18)21-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBKCHZIBLHSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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